Enantioselective Diuretic Activity: Differentiation from Racemic and (-) Enantiomer of a Key Derivative
A direct head-to-head comparison was performed on the enantiomers of 8-chloro-3-(o-fluorophenyl)-5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid (15k), a derivative of the target scaffold. The study quantified a stark differentiation in activity between the (+) and (-) enantiomers [1].
| Evidence Dimension | Enantioselective Diuretic and Saluretic Activity |
|---|---|
| Target Compound Data | The (+) enantiomer (29) displayed diuretic and saluretic activity; Both enantiomers possessed uricosuric activity. |
| Comparator Or Baseline | The (-) enantiomer (30) displayed no diuretic or saluretic activity; (-) enantiomer possesses 2R configuration. |
| Quantified Difference | Absolute presence of diuretic/saluretic activity in (+) enantiomer versus absence in (-) enantiomer. |
| Conditions | Pharmacological evaluation in mice, rats, dogs, and monkeys. Diuretic/saluretic nature observed in all species; uricosuric activity best seen in Cebus monkey. |
Why This Matters
This evidence mandates the procurement of enantiomerically pure starting materials or advanced intermediates derived from this scaffold, as racemic mixtures will contain 50% inactive impurity for the diuretic effect, directly impacting research reproducibility and development costs.
- [1] Plattner JJ, et al. Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. J Med Chem. 1984;27(8):1016-26. View Source
